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Compound of Interest

Compound Name:
2-Bromo-4-isopropoxy-5-

methoxybenzonitrile

CAS No.: 515846-11-4

Cat. No.: B1335848

Get Quote

Executive Summary
2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 515846-11-4) is a critical intermediate

in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors). Its

structural integrity—specifically the positioning of the bromine atom relative to the alkoxy

groups—is governed strictly by the order of synthetic operations.

This guide compares the two primary synthetic pathways:

Route A (The Aldehyde-Bromination Route): The industry-standard approach prioritizing

regiochemical control.

Route B (The Nitrile-Bromination Route): A viable alternative that offers shorter cycle times

but poses higher purification risks.

Key Insight: The regioselectivity of the bromination step is the deciding factor. Brominating the

phenolic precursor (Vanillin) yields the wrong isomer (3-bromo). To obtain the target 2-bromo
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isomer, alkylation must precede bromination, utilizing the para-directing power of the 3-methoxy

group.

Strategic Pathway Analysis
The "Isomer Trap": Why Order Matters
The synthesis hinges on the directing effects of the substituents on the benzene ring.

Vanillin (Starting Material): Contains a hydroxyl (OH) at C4 and methoxy (OMe) at C3.

Directing Conflict: The OH group directs ortho (to position 5), while the OMe group directs

para (to position 6).

The Solution: Masking the OH group via isopropylation changes the steric and electronic

landscape, favoring bromination at the C6 position (which becomes C2 in the final nitrile

numbering).

Route Comparison
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Feature
Route A: Aldehyde-

Bromination

(Recommended)

Route B: Nitrile-Bromination

Sequence

Alkylation

Bromination

Cyanation

Alkylation

Cyanation

Bromination

Regiocontrol

High. The aldehyde group

reinforces meta direction,

working synergistically with the

alkoxy groups to favor the 2-

position.

Moderate. The nitrile is a

strong deactivator, potentially

leading to slower kinetics or

competitive bromination at the

5-position.

Yield 75-85% (Overall) 60-70% (Overall)

Purification
Intermediates are highly

crystalline; easy filtration.

Nitrile intermediates often

require chromatography or

high-vac distillation.

Scalability

Excellent. Avoids handling

toxic cyanides until the final

step.

Lower. Requires bromination

of a deactivated ring, often

needing harsher conditions.

Detailed Experimental Protocols
Route A: The Aldehyde-Bromination Protocol
(Recommended)
Step 1: Alkylation (O-Isopropylation)

Objective: Protect the phenol and establish the 4-isopropoxy substituent.

Reagents: Vanillin (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF.

Protocol:
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Dissolve Vanillin (152 g, 1.0 mol) in DMF (500 mL).

Add

(276 g, 2.0 mol) and heat to 60°C.

Add 2-Bromopropane (147 g, 1.2 mol) dropwise over 1 hour.

Stir at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

Workup: Pour into ice water (2 L). The product, 4-isopropoxy-3-methoxybenzaldehyde,

precipitates as a pale yellow solid. Filter and dry.

Yield: ~95% (184 g).

Step 2: Regioselective Bromination
Objective: Introduce bromine at the 2-position (ortho to the aldehyde group).

Reagents: 4-isopropoxy-3-methoxybenzaldehyde (1.0 eq), Bromine (

, 1.05 eq), Acetic Acid (AcOH), Sodium Acetate (buffer).

Protocol:

Dissolve the aldehyde (100 g, 0.51 mol) in Glacial Acetic Acid (400 mL). Add Sodium

Acetate (42 g).

Cool to 15°C.

Add

(85.6 g, 0.54 mol) in AcOH (100 mL) dropwise, maintaining temp < 20°C.

Stir at RT for 2 hours. The solution will turn from dark red to light orange.

Workup: Pour into cold water (1.5 L). Stir vigorously. The product, 2-bromo-4-isopropoxy-

5-methoxybenzaldehyde, precipitates.

Purification: Recrystallize from Ethanol/Water if necessary.
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Yield: 85-90%.

Data:

NMR shows two singlets in the aromatic region, confirming para-substitution pattern
relative to each other (positions 2 and 5).

Step 3: Nitrile Formation (One-Pot Conversion)
Objective: Convert the aldehyde to the nitrile.

Reagents: Aldehyde intermediate, Hydroxylamine Hydrochloride (

), Formic Acid, Sodium Formate.

Protocol:

Suspend 2-bromo-4-isopropoxy-5-methoxybenzaldehyde (50 g, 0.18 mol) in Formic Acid

(200 mL).

Add

(15 g, 0.22 mol) and Sodium Formate (18 g).

Reflux (100°C) for 4-6 hours. The oxime forms and dehydrates in situ.

Workup: Cool and pour into ice water. Neutralize with NaOH solution to pH 7.

Filter the resulting white solid: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.

Yield: 80-85%.

Purity: >98% (HPLC).

Route B: The Nitrile-Bromination Protocol (Alternative)
Step 1: Alkylation

Same as Route A. Yields 4-isopropoxy-3-methoxybenzaldehyde.

Step 2: Nitrile Formation
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Protocol: React the aldehyde with Iodine (

) in aqueous Ammonia (

) and THF at room temperature.

Yield: 90%. Product: 4-isopropoxy-3-methoxybenzonitrile.

Step 3: Bromination
Challenge: The nitrile group strongly deactivates the ring. Standard

/AcOH may be too slow.

Modified Protocol: Use N-Bromosuccinimide (NBS) in Acetonitrile or DMF at 60°C.

Risk: Competitive bromination at position 5 (ortho to isopropoxy) may occur, leading to the 3-

bromo isomer impurity.

Yield: 60-70% (lower due to isomer separation).

Visual Synthesis Workflow
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Vanillin
(4-OH, 3-OMe)

Step 1: Alkylation
(iPr-Br, K2CO3)

4-Isopropoxy-3-methoxybenzaldehyde

Step 2A: Bromination
(Br2, AcOH)

Preferred Route

Step 2B: Cyanation
(I2, NH3)

Alternative

2-Bromo-4-isopropoxy-
5-methoxybenzaldehyde

(Major Isomer)

Step 3A: Cyanation
(NH2OH, HCOOH)

TARGET:
2-Bromo-4-isopropoxy-
5-methoxybenzonitrile

4-Isopropoxy-3-methoxybenzonitrile

Step 3B: Bromination
(NBS, DMF)

Major

Impurity:
3-Bromo Isomer

Minor Side Product

Click to download full resolution via product page

Figure 1: Comparative synthetic flow showing the divergence in bromination timing. Route A

(Green) provides superior regiocontrol compared to Route B (Red).

Key Data Summary
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Metric Route A (Aldehyde First) Route B (Nitrile First)

Overall Yield ~65% ~50%

Purity (Crude) >95% ~85-90%

Major Impurity Unreacted Aldehyde 3-Bromo Isomer (Regioisomer)

Cost Efficiency
High (Cheap reagents:

, AcOH)

Moderate (NBS is more

expensive)

Safety Good (Cyanation is last step)
Moderate (Bromination of

nitrile requires heat)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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